molecular formula C18H28N2O3S2 B2867660 4-((4-((3-Methylbenzyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine CAS No. 1426314-74-0

4-((4-((3-Methylbenzyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

Cat. No. B2867660
CAS RN: 1426314-74-0
M. Wt: 384.55
InChI Key: NUUONPNTJCVUFN-UHFFFAOYSA-N
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Description

Morpholine is a common component in many organic compounds. It’s a heterocyclic amine with the formula O(CH2CH2)2NH . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic moiety .


Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The sulfonyl group can be introduced through various methods, including the reaction of sulfonic acids with halogenated compounds .


Molecular Structure Analysis

Morpholine is a six-membered ring with one oxygen and one nitrogen atom. The sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the organic moiety .


Chemical Reactions Analysis

Morpholines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The sulfonyl group can participate in various reactions, such as nucleophilic substitutions and condensations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound containing a morpholine and a sulfonyl group would depend on the specific compound. Morpholine itself is a colorless liquid with a weak ammonia-like odor . The properties of the sulfonyl group would depend on the specific sulfonyl compound .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of sulfonamide derivatives, including those related to the specified compound, is in enzyme inhibition. These compounds have been studied for their inhibitory effects on carbonic anhydrases (CAs), which are crucial for various physiological functions. For example, aromatic sulfonamides have shown potent inhibitory activities against different isoenzymes of carbonic anhydrase, with nanomolar half maximal inhibitory concentrations (IC50) ranging from 58 to 740 nmol/L, highlighting their potential in targeting isoenzymes for therapeutic purposes (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial Activity

Sulfonamide derivatives also exhibit significant antimicrobial properties. A study on the modulation of antibiotic activity against multidrug-resistant strains revealed that 4-(Phenylsulfonyl) morpholine, a compound related to the one , enhanced the efficacy of antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa, indicating its potential as a modulating agent to combat antibiotic resistance (Oliveira et al., 2015).

Anticancer Activity

Furthermore, sulfonamide derivatives have been explored for their anticancer potential. The synthesis and evaluation of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, resulted in compounds showing good to potent antimicrobial activity and promising antifungal agents, indicating their relevance in developing new therapeutic agents for cancer and infectious diseases (Janakiramudu et al., 2017).

Mechanism of Action

The mechanism of action of a compound containing a morpholine and a sulfonyl group would depend on the specific compound and its biological target. Unfortunately, without more specific information, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards of a compound containing a morpholine and a sulfonyl group would depend on the specific compound. Morpholine itself can cause burns and eye damage, and may be harmful if inhaled . The hazards of the sulfonyl group would depend on the specific sulfonyl compound .

Future Directions

The future directions for research into compounds containing a morpholine and a sulfonyl group would depend on the specific compound and its potential applications. Morpholine and sulfonyl groups are both found in a wide range of compounds with potential applications in fields such as medicine, agriculture, and materials science .

properties

IUPAC Name

4-[[4-[(3-methylphenyl)methylsulfonyl]-1,4-thiazepan-3-yl]methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S2/c1-16-4-2-5-17(12-16)15-25(21,22)20-6-3-11-24-14-18(20)13-19-7-9-23-10-8-19/h2,4-5,12,18H,3,6-11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUONPNTJCVUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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